![molecular formula C16H19NO5S B6515356 6-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950269-96-2](/img/structure/B6515356.png)
6-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
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Overview
Description
The compound “6-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound, and a 4-methylpiperidin-1-ylsulfonyl group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The sulfonyl group attached to the piperidine ring adds to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The piperidine ring, sulfonyl group, and chromen-2-one group can all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the sulfonyl group could potentially make the compound more polar .Scientific Research Applications
Catalytic Protodeboronation for Alkene Hydromethylation
- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Organofluorine Chemistry
- Application : The sulfonyl group in 6-methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one contains fluorine atoms. Investigating its reactivity and potential applications in organofluorine chemistry could yield novel insights .
Antileishmanial Activity
- Application : Some derivatives of this compound have shown potent activity against leishmanial species. Further exploration of its antileishmanial potential could lead to new therapeutic agents .
Future Directions
properties
IUPAC Name |
6-methoxy-3-(4-methylpiperidin-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-7-17(8-6-11)23(19,20)15-10-12-9-13(21-2)3-4-14(12)22-16(15)18/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZAVSVZORQIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one |
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